molecular formula C11H20O2 B14728984 2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane CAS No. 5406-45-1

2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane

Cat. No.: B14728984
CAS No.: 5406-45-1
M. Wt: 184.27 g/mol
InChI Key: HRKSYKPUURBUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,8-Trimethyl-1,4-dioxaspiro[45]decane is a chemical compound characterized by its unique spiro structure, which includes a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane typically involves the condensation of appropriate aldehydes and ketones with diols under acidic conditions. One common method involves the reaction of a methyl-substituted cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spiro compound . The reaction is usually carried out at room temperature, and the product can be purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and discovery.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: The compound may be used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its spiro structure allows it to fit into specific binding sites on proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decane: Similar in structure but lacks the methyl substitutions.

    2,2-Pentamethylene-1,3-dioxolane: Another spiro compound with different ring sizes and substitutions.

Uniqueness

2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane is unique due to its specific methyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

5406-45-1

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2,3,8-trimethyl-1,4-dioxaspiro[4.5]decane

InChI

InChI=1S/C11H20O2/c1-8-4-6-11(7-5-8)12-9(2)10(3)13-11/h8-10H,4-7H2,1-3H3

InChI Key

HRKSYKPUURBUCZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)OC(C(O2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.